molecular formula C16H20ClN5O2 B7143859 1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea

Cat. No.: B7143859
M. Wt: 349.81 g/mol
InChI Key: YZQHUGSCMRQTJE-UHFFFAOYSA-N
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Description

1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a chloropyridine moiety, an oxolane ring, and a pyrazole group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 6-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Alkylation: The chloropyridine intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Formation of the Pyrazole Intermediate: Separately, the pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Coupling Reaction: The pyrazole intermediate is then coupled with the oxolane derivative, typically through a nucleophilic substitution reaction.

    Urea Formation: Finally, the urea moiety is introduced by reacting the coupled intermediate with an isocyanate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups present in the molecule.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The chloropyridine moiety may interact with nucleophilic sites in biological molecules, while the pyrazole and oxolane rings can enhance binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea vs. 1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiourea: The thiourea derivative may exhibit different reactivity and biological activity due to the presence of sulfur.

    This compound vs. 1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamate: The carbamate derivative may have different pharmacokinetic properties and stability.

Uniqueness

This compound is unique due to its combination of a chloropyridine moiety, an oxolane ring, and a pyrazole group, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further modification to enhance its utility in various fields.

Properties

IUPAC Name

1-[2-(6-chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c17-15-4-3-12(8-19-15)5-6-18-16(23)21-13-9-20-22(10-13)11-14-2-1-7-24-14/h3-4,8-10,14H,1-2,5-7,11H2,(H2,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQHUGSCMRQTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)NCCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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